molecular formula C18H22BrNO B2936286 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one CAS No. 2320504-02-5

3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one

Cat. No.: B2936286
CAS No.: 2320504-02-5
M. Wt: 348.284
InChI Key: PRLWMMIZOCDHAC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a complex organic compound characterized by its bromophenyl group and cyclobutylidenepiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the bromination of phenylpropanone to introduce the bromophenyl group. Subsequent steps may include the formation of the cyclobutylidenepiperidinyl group through cyclization reactions and the final coupling of these two components.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its bromophenyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological pathways and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets. The bromophenyl group enhances its affinity for certain receptors, while the cyclobutylidenepiperidinyl moiety interacts with enzymes or other proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)propionic acid: Similar in structure but lacks the cyclobutylidenepiperidinyl group.

  • 4-Cyclobutylidenepiperidine: Similar in the cyclobutylidenepiperidinyl moiety but lacks the bromophenyl group.

Uniqueness: 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one stands out due to its combination of both functional groups, which provides unique chemical and biological properties not found in its simpler counterparts.

This compound's multifaceted nature makes it a valuable asset in scientific research and industrial applications, offering a wide range of possibilities for future developments.

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Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLWMMIZOCDHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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